4-Amino-7-bromobenzoxazole
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Overview
Description
4-Amino-7-bromobenzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both amino and bromo substituents on the benzoxazole ring makes this compound a compound of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-7-bromobenzoxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate brominated precursors. One common method includes the reaction of 2-aminophenol with 4-bromobenzaldehyde in the presence of an acid catalyst, followed by cyclization to form the benzoxazole ring . Another approach involves the use of 2-aminophenol and 4-bromobenzoic acid under dehydrating conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as metal triflates or ionic liquids can be employed to enhance the efficiency of the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-7-bromobenzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The amino and bromo groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution: Formation of various substituted benzoxazole derivatives.
Oxidation: Formation of oxidized benzoxazole derivatives.
Reduction: Formation of reduced benzoxazole derivatives.
Scientific Research Applications
4-Amino-7-bromobenzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-7-bromobenzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) .
Comparison with Similar Compounds
2-Aminobenzoxazole: Shares the amino group but lacks the bromo substituent.
4-Bromo-2-aminobenzoxazole: Similar structure but with different positioning of the amino and bromo groups.
Uniqueness: 4-Amino-7-bromobenzoxazole is unique due to the specific positioning of the amino and bromo groups, which can influence its reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C7H5BrN2O |
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Molecular Weight |
213.03 g/mol |
IUPAC Name |
7-bromo-1,3-benzoxazol-4-amine |
InChI |
InChI=1S/C7H5BrN2O/c8-4-1-2-5(9)6-7(4)11-3-10-6/h1-3H,9H2 |
InChI Key |
KYVFKAFQPHKSCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1N)N=CO2)Br |
Origin of Product |
United States |
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